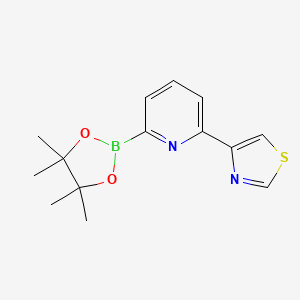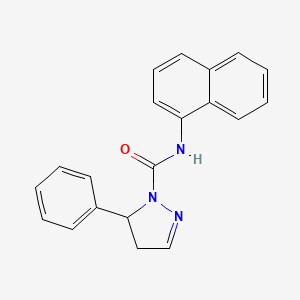
N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-carboxamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-carboxamide typically involves the reaction of naphthalen-1-yl hydrazine with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as copper(I) iodide, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-carboxylic acid, while reduction may produce the corresponding alcohol derivative.
科学研究应用
N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular pathways and targets are still under investigation.
相似化合物的比较
Similar Compounds
- N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-carboxylic acid
- N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-alcohol
- N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-amine
Uniqueness
N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-carboxamide is unique due to its specific structural features and potential biological activities. Its combination of naphthalene and pyrazole moieties provides a distinct chemical framework that can interact with various biological targets, making it a valuable compound for research and development .
属性
CAS 编号 |
487030-82-0 |
|---|---|
分子式 |
C20H17N3O |
分子量 |
315.4 g/mol |
IUPAC 名称 |
N-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C20H17N3O/c24-20(22-18-12-6-10-15-7-4-5-11-17(15)18)23-19(13-14-21-23)16-8-2-1-3-9-16/h1-12,14,19H,13H2,(H,22,24) |
InChI 键 |
JASHXIGPEHHYSO-UHFFFAOYSA-N |
规范 SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
溶解度 |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136317.png)
![2-(6-Benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid](/img/structure/B14136320.png)
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136321.png)
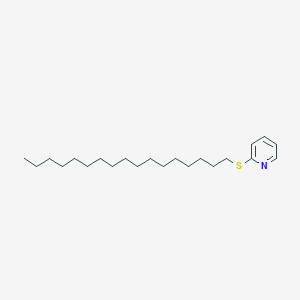
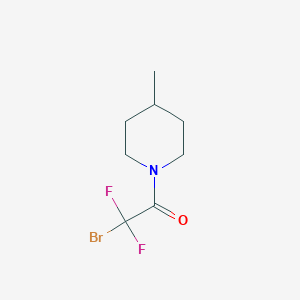
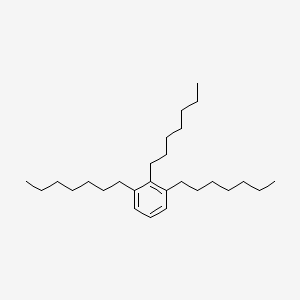

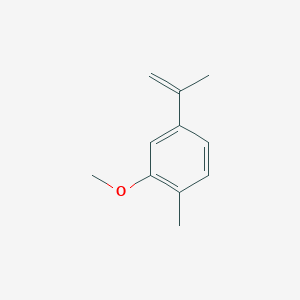
![7-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14136362.png)
![2-[1-(1,3-Benzodioxol-5-yl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetonitrile](/img/structure/B14136366.png)
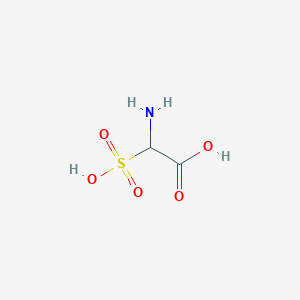
![2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B14136378.png)

